Oxalic acid is present as potential impurity in some active pharmaceutical ingredients.
Oxalic acid is a dicarboxylic acid. It reacts with aqueous iron(II) salt solutions to afford iron(III) oxalate.
Oxalic acid is a low-molecular-weight organic acid that occurs naturally in several plants, fruits, vegetables, food and beverage products.
Oxalic acid, also known as oxalate or ethanedioic acid, belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Oxalic acid exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Oxalic acid has been found throughout most human tissues, and has also been primarily detected in saliva, urine, blood, and sweat. Within the cell, oxalic acid is primarily located in the peroxisome. Oxalic acid is also a parent compound for other transformation products, including but not limited to, oxalyl-CoA, methyl oxalate, and oxamide. Outside of the human body, oxalic acid can be found in a number of food items such as lingonberry, winged bean, opium poppy, and jostaberry. This makes oxalic acid a potential biomarker for the consumption of these food products. Oxalic acid is a potentially toxic compound. Oxalic acid has been found to be associated with the diseases known as hemodialysis; oxalic acid has also been linked to several inborn metabolic disorders including fumarase deficiency, primary hyperoxaluria I, and glycolic aciduria.
Oxalic acid is an odorless white solid. Sinks and mixes with water. (USCG, 1999)
Oxalic acid is an alpha,omega-dicarboxylic acid that is ethane substituted by carboxyl groups at positions 1 and 2. It has a role as a human metabolite, a plant metabolite and an algal metabolite. It is a conjugate acid of an oxalate(1-) and an oxalate.